molecular formula C9H11N5O3 B13832711 6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one

6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one

Cat. No.: B13832711
M. Wt: 237.22 g/mol
InChI Key: GEKKBMICWDEXIC-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both hydroxyl and methyl groups, contributing to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one typically involves multiple steps, including cyclization and functional group modifications. One common approach is to start with a precursor containing the imidazole and purine rings, followed by selective hydroxylation and methylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, leading to more saturated derivatives.

    Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce fully saturated imidazo[1,2-a]purin derivatives.

Scientific Research Applications

6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydroxyl and methyl groups play crucial roles in binding and reactivity, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in functional groups and biological activity.

    6,6’,7,7’-Tetrahydroxy-1,1’-dimethoxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-8,8’-dicarbaldehyde: Another complex organic compound with multiple hydroxyl and methyl groups.

Uniqueness

6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one stands out due to its specific arrangement of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

6,7-dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one

InChI

InChI=1S/C9H11N5O3/c1-8(16)9(2,17)14-6(15)4-5(11-3-10-4)12-7(14)13-8/h3,16-17H,1-2H3,(H,10,11)(H,12,13)

InChI Key

GEKKBMICWDEXIC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(=O)C3=C(N=CN3)N=C2N1)(C)O)O

Origin of Product

United States

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